![molecular formula C14H24N4O4 B2393741 1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid CAS No. 2319717-27-4](/img/structure/B2393741.png)
1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid is a complex organic compound that combines the structural features of imidazole and piperazine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine typically involves the following steps:
Formation of 3-Methylimidazole: This can be synthesized by the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Alkylation of 3-Methylimidazole: The 3-methylimidazole is then alkylated using a suitable alkylating agent such as methyl iodide to form 1-[(3-Methylimidazol-4-yl)methyl]imidazole.
Formation of Piperazine Derivative: The piperazine derivative is synthesized by reacting isopropylamine with diethylenetriamine.
Coupling Reaction: The final step involves coupling the 1-[(3-Methylimidazol-4-yl)methyl]imidazole with the piperazine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
化学反应分析
Types of Reactions
1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole derivatives.
科学研究应用
1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine has several scientific research applications:
作用机制
The mechanism of action of 1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors in the body, leading to a range of biological effects .
相似化合物的比较
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative used as a solvent and catalyst.
4-Methylimidazole: Known for its use in pharmaceuticals and as a precursor to other compounds.
3-Methylimidazole: Used in the synthesis of various organic compounds.
Uniqueness
1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine is unique due to its combined imidazole and piperazine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
属性
IUPAC Name |
1-[(3-methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4.C2H2O4/c1-11(2)16-6-4-15(5-7-16)9-12-8-13-10-14(12)3;3-1(4)2(5)6/h8,10-11H,4-7,9H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDVMMJSNULDCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CN=CN2C.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2393660.png)

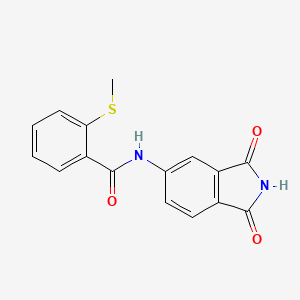
![1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole](/img/structure/B2393665.png)
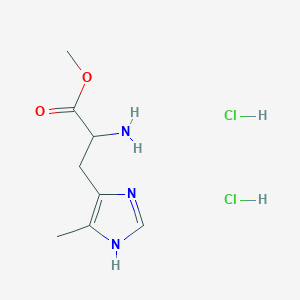
![(1R,5S)-8-((5-chloro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2393672.png)

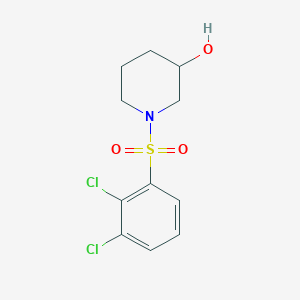
![4-butoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2393676.png)
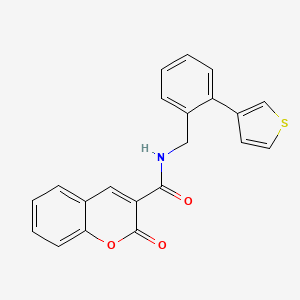
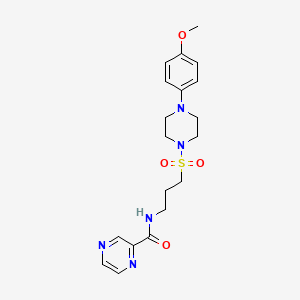


![2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2393681.png)
